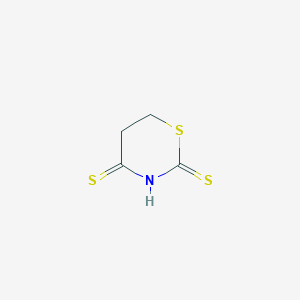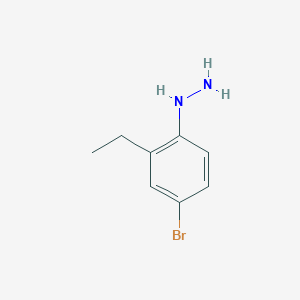![molecular formula C22H22F3N3O3 B11085103 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11085103.png)
3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, a trifluoromethylphenyl group, and a pyrrolidine-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core is synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached using a Friedel-Crafts acylation reaction, where a trifluoromethyl-substituted benzene derivative reacts with the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
化学反応の分析
反応の種類
3-[4-(3-メトキシフェニル)ピペラジン-1-イル]-1-[4-(トリフルオロメチル)フェニル]ピロリジン-2,5-ジオンは、以下のを含む様々な種類の化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤を使用して酸化することができます。これにより、対応する酸化生成物が形成されます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、分子内の特定の官能基の還元をもたらします。
置換: この化合物は、求核置換反応または求電子置換反応を受けることができます。これにより、芳香環上の特定の置換基が他の官能基と置き換えられます。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 適切な触媒の存在下でのハロゲン化試薬。
生成される主要な生成物
酸化: カルボン酸またはケトンの形成。
還元: アルコールまたはアミンの形成。
置換: 使用される試薬に応じて、様々な置換誘導体の形成。
科学的研究の応用
3-[4-(3-メトキシフェニル)ピペラジン-1-イル]-1-[4-(トリフルオロメチル)フェニル]ピロリジン-2,5-ジオンは、いくつかの科学研究における応用があります。
医薬品化学: この化合物は、神経疾患や精神疾患を標的とした薬物の開発における薬理活性物質としての可能性について研究されています。
生物学的研究: これは、受容体結合とシグナル伝達経路を調べる研究で使用され、分子レベルでの作用機序に関する洞察を提供します。
材料科学: この化合物の独特の構造的特徴は、特定の電子または光学特性を持つ先進材料の開発のための候補となります。
作用機序
3-[4-(3-メトキシフェニル)ピペラジン-1-イル]-1-[4-(トリフルオロメチル)フェニル]ピロリジン-2,5-ジオンの作用機序には、神経伝達物質受容体や酵素などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を調節し、下流のシグナル伝達経路に影響を与えます。これにより、特定の標的とその使用状況に応じて、様々な生理学的効果が生じます。
6. 類似の化合物との比較
類似の化合物
比較
類似の化合物と比較して、3-[4-(3-メトキシフェニル)ピペラジン-1-イル]-1-[4-(トリフルオロメチル)フェニル]ピロリジン-2,5-ジオンは、異なる化学反応性と潜在的な生物活性を与える官能基のユニークな組み合わせによって際立っています。メトキシ基とトリフルオロメチル基の両方の存在は、その親油性と代謝安定性を高め、さらなる研究開発に貴重な化合物となります。
類似化合物との比較
Similar Compounds
Comparison
Compared to similar compounds, 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound for further research and development.
特性
分子式 |
C22H22F3N3O3 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC名 |
3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H22F3N3O3/c1-31-18-4-2-3-17(13-18)26-9-11-27(12-10-26)19-14-20(29)28(21(19)30)16-7-5-15(6-8-16)22(23,24)25/h2-8,13,19H,9-12,14H2,1H3 |
InChIキー |
RDROGROCJPUCCH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)carbonyl]-1-ethyl-1a-(phenylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B11085033.png)
![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11085043.png)
![10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B11085050.png)
![8-Tert-butyl-4-(4-phenoxyphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11085055.png)
![4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B11085059.png)
![N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11085066.png)
![(2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11085079.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-(methylsulfanyl)benzamide](/img/structure/B11085090.png)
![Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate](/img/structure/B11085094.png)

![5-Ethoxy-5-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione](/img/structure/B11085113.png)

![Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11085122.png)
